molecular formula C15H14O2 B6332611 (2E)-1-(5-Methylfuran-2-yl)-3-(3-methylphenyl)prop-2-en-1-one CAS No. 1010258-42-0

(2E)-1-(5-Methylfuran-2-yl)-3-(3-methylphenyl)prop-2-en-1-one

Cat. No.: B6332611
CAS No.: 1010258-42-0
M. Wt: 226.27 g/mol
InChI Key: XOMMGGILAYGIBB-BQYQJAHWSA-N
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Description

(2E)-1-(5-Methylfuran-2-yl)-3-(3-methylphenyl)prop-2-en-1-one: is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound features a furan ring substituted with a methyl group and a phenyl ring substituted with a methyl group, connected by a propenone bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(5-Methylfuran-2-yl)-3-(3-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-methylfurfural and 3-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.

    Reduction: Reduction of the carbonyl group in the propenone bridge can yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of furanones or other oxidized derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives on the phenyl ring.

Scientific Research Applications

Chemistry:

  • Used as a starting material for the synthesis of various heterocyclic compounds.
  • Employed in the study of reaction mechanisms and synthetic methodologies.

Biology:

  • Investigated for its potential antimicrobial and antifungal properties.
  • Studied for its antioxidant activity.

Medicine:

  • Explored for its potential anti-inflammatory and anticancer activities.
  • Evaluated for its role in drug design and development.

Industry:

  • Utilized in the synthesis of fine chemicals and pharmaceuticals.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-1-(5-Methylfuran-2-yl)-3-(3-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, its antioxidant activity may involve scavenging of free radicals and inhibition of oxidative stress pathways. Its potential anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation.

Comparison with Similar Compounds

    (2E)-1-(2-Furyl)-3-(3-methylphenyl)prop-2-en-1-one: Similar structure but with an unsubstituted furan ring.

    (2E)-1-(5-Methylfuran-2-yl)-3-phenylprop-2-en-1-one: Similar structure but with an unsubstituted phenyl ring.

    (2E)-1-(5-Methylfuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one: Similar structure but with a methyl group on the para position of the phenyl ring.

Uniqueness: The presence of both a methyl-substituted furan ring and a methyl-substituted phenyl ring in (2E)-1-(5-Methylfuran-2-yl)-3-(3-methylphenyl)prop-2-en-1-one provides unique steric and electronic properties that can influence its reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.

Properties

IUPAC Name

(E)-1-(5-methylfuran-2-yl)-3-(3-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-4-3-5-13(10-11)7-8-14(16)15-9-6-12(2)17-15/h3-10H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMMGGILAYGIBB-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)C2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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